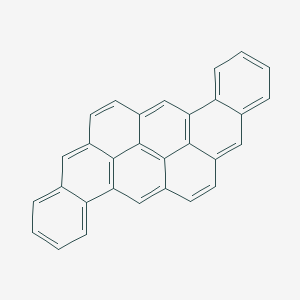

Pyranthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

pyranthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16/c1-3-7-23-17(5-1)13-19-9-11-22-16-26-24-8-4-2-6-18(24)14-20-10-12-21-15-25(23)27(19)29(22)30(21)28(20)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHTYQPVMAJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=CC5=C6C(=CC7=CC=CC=C75)C=CC8=CC2=C3C4=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172613 | |

| Record name | Pyranthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-13-9 | |

| Record name | Pyranthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyranthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyranthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT2M2U8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Molecular Engineering of Pyranthrene Derivatives

Fundamental Synthetic Routes to Pyranthrene Core Structures

The initial syntheses of the this compound backbone have historically relied on robust, high-temperature reactions, including reductions of quinone precursors and condensation of smaller polycyclic ketone building blocks.

Classical Reduction Approaches (e.g., Pyranthrone Precursors)

A foundational method for the synthesis of this compound involves the chemical reduction of its corresponding diketone, pyranthrone (also known as Vat Orange 9). Current time information in Bangalore, IN.wikipedia.org This classical approach efficiently removes the two carbonyl groups of pyranthrone to generate the fully aromatic this compound structure.

The reaction is typically carried out using zinc dust in a mixture of acetic acid and pyridine (B92270). wikipedia.orgrsc.org The zinc metal acts as the reducing agent in the acidic medium provided by the acetic acid, while pyridine can serve as a high-boiling solvent and may also play a role in the reaction mechanism. This method provides a direct and straightforward route to the unsubstituted this compound core.

Reaction Scheme: Pyranthrone -> this compound (Reduction with Zn dust, acetic acid, pyridine)

Condensation Reactions of Polycyclic Ketones

Another classical approach to building large PAHs like this compound and its analogues involves the condensation of smaller polycyclic aromatic ketones. These reactions often proceed via a zinc dust fusion, which facilitates the reductive coupling of the ketone moieties.

A notable example of this strategy is the synthesis of a complex dodecacyclic aromatic hydrocarbon, dibenzo[def,i]naphtho[vwx-1,8,7]this compound, through the condensation of 7H-benz[hi]chrysene-7-one and 13H-dibenz[a,de]anthracene-13-one. tandfonline.comtandfonline.comresearchgate.net This reaction is highly selective when a 1:1 mixture of the two different ketones is used in the presence of zinc dust, zinc chloride, and sodium chloride. tandfonline.comresearchgate.net At this specific ratio, the cross-condensation product is formed preferentially over self-condensation products. tandfonline.comresearchgate.net The resulting dibenzo[def,i]naphtho[vwx-1,8,7]this compound is a highly complex PAH with a melting point of 402-403°C. tandfonline.comtandfonline.com

Such condensation reactions are conceptually related to the Scholl reaction, a more general acid-catalyzed coupling of two arene compounds. wikipedia.org The Scholl reaction and its variations are powerful tools for creating C-C bonds between aromatic rings, leading to the formation of larger, often more complex, nanographene-like structures. rsc.orgwikipedia.orgchemrxiv.orgnih.gov

Advanced Strategies for this compound Derivatization

Modern synthetic efforts have focused on developing more sophisticated and regioselective methods for the derivatization of the this compound core. These advanced strategies allow for the precise installation of functional groups, enabling the fine-tuning of the electronic and physical properties of the resulting molecules for applications in materials science.

Regioselective Annulation Reactions

Regioselective annulation, the formation of a new ring at a specific position on an existing molecular framework, is a key strategy for creating complex this compound-based architectures.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex organic molecules, including extended PAHs. In the context of this compound derivatization, these methods can be employed in a cascade sequence to build new rings onto the this compound core. This approach offers high efficiency and selectivity.

A prime example is a convergent synthesis of polycyclic aromatic dicarboximides (PADIs) that utilizes a palladium-catalyzed cascade involving a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation. acs.org This methodology has been successfully applied to synthesize a variety of PADIs by annulating a dibromonaphthalene dicarboximide with different aromatic boronic acid (pinacol)esters. acs.org The optimization of these reaction conditions, particularly the choice of solvent, has been shown to be crucial for achieving high yields. acs.org

Building on the palladium-catalyzed cascade methodology, a general and convergent route to a wide range of PADIs has been developed. acs.org This strategy allows for the fusion of dicarboximide moieties onto various PAH scaffolds, including those derived from this compound.

In a specific application of this method, a twofold annulation of a dibromonaphthalene dicarboximide with an arene diboronic ester has been used to synthesize N,N′-Bis(2,6-diisopropylphenyl)dibenzo[lm,yz]this compound-3,4:12,13-bis(dicarboximide). acs.org This complex molecule incorporates the this compound core within a larger, functionalized PADI structure. The reaction conditions for this transformation have been systematically optimized, as detailed in the table below.

Table 1: Optimization of Pd-Catalyzed Annulation for PADI Synthesis

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [Pd2(dba)3]·CHCl3 | PPh3 | Cs2CO3 | Toluene (B28343) | 110 | 15 |

| 2 | [Pd2(dba)3]·CHCl3 | P(o-tol)3 | Cs2CO3 | Toluene | 110 | 23 |

| 3 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | Cs2CO3 | Toluene | 110 | 45 |

| 4 | [Pd2(dba)3]·CHCl3 | SPhos | Cs2CO3 | Toluene | 110 | 38 |

| 5 | [Pd2(dba)3]·CHCl3 | XPhos | Cs2CO3 | Toluene | 110 | 41 |

| 6 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | K3PO4 | Toluene | 110 | 35 |

| 7 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | K2CO3 | Toluene | 110 | 21 |

| 8 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | Cs2CO3 | 1,4-Dioxane | 110 | 56 |

| 9 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | Cs2CO3 | o-Xylene | 140 | 72 |

| 10 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | Cs2CO3 | Mesitylene | 160 | 78 |

| 11 | [Pd2(dba)3]·CHCl3 | PCy3·HBF4 | Cs2CO3 | 1-Chloronaphthalene (B1664548) | 160 | 88 |

Data sourced from a study on the optimization of Pd-catalyzed annulation reactions for the synthesis of PADIs using dibromonaphthalene dicarboximide and naphthalene-1-boronic acid (pinacol)ester as model coupling components. acs.org

This convergent approach provides access to a broad array of both planar and bowl-shaped PADI derivatives with diverse carbo- and heterocyclic scaffolds, demonstrating the versatility of modern catalytic methods in the molecular engineering of this compound-based materials. acs.org

Two-Fold Annulation Techniques

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound and its derivatives often involves annulation strategies, which are chemical reactions that form a new ring onto an existing molecule. Two-fold annulation techniques are particularly powerful for extending the pyrene (B120774) core in multiple directions, leading to the formation of larger, more complex aromatic systems.

A notable example of a two-fold annulation is the palladium-catalyzed reaction used to synthesize polycyclic aromatic dicarboximides (PADIs). acs.org This method involves the coupling of an arene diboronic ester with a suitable reaction partner, resulting in the formation of two new rings. acs.org For instance, the reaction of dibromonaphthalene dicarboximide with pyrene boronic esters can be used to create extended pyrene systems. acs.org The choice of solvent is critical in these reactions, with 1-chloronaphthalene often providing the highest yields. acs.org Optimized conditions for this type of reaction may involve using a palladium catalyst like [Pd2(dba)3]·CHCl3, a phosphine (B1218219) ligand such as PCy3·HBF4, and a base like cesium carbonate (Cs2CO3) at elevated temperatures. acs.org This approach has been successfully applied to create a variety of planar and even bowl-shaped PADIs. acs.org

The mechanism of this palladium-catalyzed annulation can proceed through a Heck-type reaction pathway, which can limit the scope to aryl boronic esters with significant double bond character. acs.org Despite this, the versatility of two-fold annulation has been demonstrated in the synthesis of N,N′-Bis(2,6-diisopropylphenyl)dibenzo[lm,yz]this compound-3,4:12,13-bis(dicarboximide), achieving a high yield of 92%. acs.orgacs.org Such methods are crucial for developing novel materials for optoelectronics and other applications. acs.org

Introduction of Functional Groups for Modulating Electronic and Structural Properties

The electronic and structural properties of this compound can be finely tuned through the introduction of various functional groups. This molecular engineering approach is essential for designing materials with specific characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells.

Triisopropylsilylethynyl (TIPS) Functionalization

Triisopropylsilylethynyl (TIPS) groups are bulky substituents that are frequently attached to polycyclic aromatic hydrocarbon (PAH) cores to enhance their solubility and influence their solid-state packing. The functionalization of this compound with TIPS groups (TIPS-pyranthrene) has been a subject of significant research to control the molecular orientation in thin films, which is a critical factor for charge transport in electronic devices. researchgate.netnsf.gov

The introduction of TIPS groups can lead to different crystal packing motifs. nsf.gov For instance, while TIPS-pentacene typically adopts a "horizontal" orientation with the long axis of the pentacene (B32325) core parallel to the substrate, TIPS-pyranthrene has been observed to form crystals with both "horizontal" and "vertical" molecular orientations. researchgate.net The ratio of these orientations can be controlled by varying the surface energy of the substrate. researchgate.netresearchgate.net This control over molecular orientation is crucial because it directly impacts the charge carrier mobility. Conductive atomic force microscopy (C-AFM) studies have revealed a significant improvement in the out-of-plane hole mobility for vertically oriented TIPS-pyranthrene crystals compared to their horizontally oriented counterparts. researchgate.netresearchgate.net Specifically, a 42-fold improvement in hole mobility has been reported. researchgate.net

Furthermore, the use of nanoconfining scaffolds, such as anodized aluminum oxide (AAO) with cylindrical nanopores, can direct the crystallization of TIPS-pyranthrene. nsf.govrsc.org This technique can induce the formation of vertical crystal arrays where the π-stacking direction is perpendicular to the substrate surface, an ideal orientation for devices requiring charge transport perpendicular to the substrate, such as organic solar cells and vertical field-effect transistors. nsf.gov

Table 1: Impact of Molecular Orientation on Hole Mobility in TIPS-Pyranthrene Crystals

| Molecular Orientation | Out-of-Plane Hole Mobility (cm²/V·s) | Reference |

| Horizontal | 10⁻⁷ | nsf.gov |

| Vertical | 10⁻⁵ | nsf.gov |

Laterally Extended Aromatic Systems

Extending the π-conjugated system of this compound laterally is another strategy to modify its electronic properties. This can be achieved through various synthetic methods, including cross-coupling reactions and C-H arylations. rsc.org These extensions lead to the formation of larger, more complex polycyclic aromatic hydrocarbons with altered absorption and emission characteristics, as well as different frontier molecular orbital energies. rsc.org

For example, the lateral extension of the pyrene core can be accomplished by fusing additional aromatic rings. This approach has been used to synthesize a variety of novel dyes and n-type organic semiconducting materials. acs.org The design of these laterally extended systems often involves the strategic placement of electron-withdrawing or electron-donating groups to fine-tune the electronic properties. The resulting materials can exhibit intense absorption and emission in the visible and near-infrared regions, making them suitable for applications in optoelectronic devices. rsc.org

Pyrrolidinyl-Substituted Derivatives

The introduction of nitrogen-containing heterocyclic groups, such as pyrrolidinyl substituents, can significantly alter the electronic and pharmacological properties of a molecule. While specific research on pyrrolidinyl-substituted this compound is not extensively detailed in the provided context, the synthesis of pyrrolidine (B122466) derivatives often involves the formation of a 5-membered ring. nih.gov The attachment of such groups to a large aromatic system like this compound could potentially introduce new functionalities, such as enhanced solubility, altered charge transport characteristics, or specific biological activities. The synthesis of such derivatives could potentially be achieved through methods analogous to those used for other substituted pyrrolidines, although this remains an area for further exploration. nih.gov

Formation of Extended this compound Analogs (e.g., Hexabenzo[def,i,lm,qrs,v,yz]this compound) via Oxidative Cyclodehydrogenation

A powerful method for creating large, planar, and highly conjugated polycyclic aromatic hydrocarbons is through oxidative cyclodehydrogenation. This process involves the intramolecular fusion of multiple aromatic rings to form a larger, more extended π-system.

A specific example is the synthesis of hexabenzo[def,i,lm,qrs,v,yz]this compound. This complex molecule can be formed from a precursor containing two pyrene subunits. The synthesis begins with a rhodium(III)-catalyzed regioselective alkynylation of a 1-pyrenyl carbamate (B1207046) to introduce an alkyne at the peri position. researchgate.net This step is followed by further synthetic modifications to create a suitable precursor for the final cyclization. The key step is the oxidative cyclodehydrogenation, which leads to the regioselective formation of the hexabenzo[def,i,lm,qrs,v,yz]this compound structure. researchgate.net The structure of this extended this compound analog has been confirmed by electron diffraction. researchgate.net This synthetic strategy highlights a method to create vertically π-extended zethrene (B12695984) derivatives, which are of interest for their unique electronic and optical properties. researchgate.net

Rational Design Principles for this compound-Based Materials

The rational design of this compound-based materials for specific applications, particularly in organic electronics, relies on a deep understanding of structure-property relationships. The goal is to tailor the molecular structure to achieve desired characteristics such as high charge carrier mobility, appropriate energy levels, and good film-forming properties.

Key design principles include:

Controlling Molecular Packing: The solid-state arrangement of molecules is paramount for efficient charge transport. As seen with TIPS-pyranthrene, controlling the orientation of the π-stacking direction relative to the substrate is crucial. researchgate.netnsf.govacs.org Strategies to achieve this include functionalization with bulky side groups and the use of directed self-assembly techniques like nanoconfinement. rsc.orgacs.org

Tuning Frontier Molecular Orbital (FMO) Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels determine the charge injection and transport properties of a material. These can be modulated by introducing electron-donating or electron-withdrawing groups to the this compound core. rsc.org For example, dicarboximide groups have an electron-withdrawing effect that can lower the LUMO energy level. rsc.org

Enhancing Solubility and Processability: For solution-processed devices, the solubility of the material is a critical factor. The attachment of bulky, flexible side chains, such as the triisopropylsilyl groups in TIPS-pyranthrene, is a common strategy to improve solubility without significantly disrupting the electronic properties of the aromatic core. researchgate.net

Extending π-Conjugation: The size and shape of the π-conjugated system influence the material's absorption spectrum and charge transport capabilities. Annulation reactions and other synthetic methods are used to create laterally or vertically extended this compound derivatives with tailored electronic properties. acs.orgresearchgate.net

Ensuring Stability: For practical applications, organic electronic materials must be stable under ambient conditions. The inherent stability of the this compound core, combined with appropriate functionalization, can lead to robust materials. rsc.org

By applying these design principles, researchers can systematically develop new this compound-based materials with optimized performance for a wide range of electronic and optoelectronic applications. researchgate.netresearchgate.net

Strategies for π-System Extension and Conjugation Control

The extension of the π-system in this compound derivatives is a key strategy for tuning their optical and electronic properties. Various synthetic methodologies have been developed to achieve this, primarily focusing on the annulation of additional aromatic rings onto the this compound core.

A prevalent method involves the palladium-catalyzed annulation of naphthalene (B1677914) dicarboximide with different aromatic substrates. acs.org This convergent approach allows for the synthesis of a wide array of polycyclic aromatic dicarboximides (PADIs) with extended π-conjugated scaffolds. acs.orgacs.org The reaction conditions, including the choice of ligand, solvent, and additives, have been systematically optimized, with 1-chloronaphthalene being identified as a particularly effective solvent for improving reaction yields. acs.org This method has proven versatile, enabling the fusion of both carbocyclic and heterocyclic aromatic systems, including those containing thiophene (B33073) and quinoline (B57606), onto the core structure. acs.orgacs.org

Another strategy for π-system extension is the Rh(III)-catalyzed regioselective alkynylation of pyrenyl carbamates. This method introduces an alkyne at the peri position, which can then undergo further oxidative cyclodehydrogenation to form larger, vertically π-extended systems. chemrxiv.orgresearchgate.net This approach has been successfully applied to synthesize new zethrene derivatives containing two pyrene subunits, which upon cyclization, form a hexabenzothis compound derivative. chemrxiv.orgresearchgate.net

The introduction of electron-withdrawing groups, such as dicarboximide substituents, can also significantly influence the electronic properties of π-extended this compound derivatives. rsc.org For instance, the annulation of naphthalimide units to a core structure results in a bathochromic shift in the absorption spectra compared to the parent molecule, which is attributed to both the extension of the π-system and the electronic effect of the imide groups. rsc.org

The impact of π-system extension on the electronic properties of these derivatives is evident in their frontier molecular orbital energies. Generally, extending the conjugation length primarily raises the Highest Occupied Molecular Orbital (HOMO) energy level, while the Lowest Unoccupied Molecular Orbital (LUMO) energy level remains largely similar. acs.org However, the incorporation of electron-withdrawing heterocycles like quinoline can lead to a lowering of both HOMO and LUMO energy levels. acs.org

The following table summarizes the effects of different π-extension strategies on the optical properties of this compound-related derivatives:

| Derivative Type | Synthetic Strategy | Key Structural Feature | Effect on Absorption Maximum (λmax) |

| Naphthalimide-annulated scaffold | Cross-coupling-annulation | Annulated naphthalimide units | Red-shifted by ~77 nm compared to the parent naphtho[8,1,2-bcd]perylene. rsc.org |

| Dibenzo[lm,yz]this compound derivative | Cross-coupling-annulation | Symmetric PAH with dicarboximide groups | Red-shifted by 88 nm compared to the analogue without dicarboximide groups. rsc.org |

| Anthracene-fused naphthalene dicarboximide | Palladium-catalyzed annulation | Fused anthracene (B1667546) ring | Leads to structureless absorption spectra and larger Stokes shifts. acs.org |

| Perylene-fused naphthalene dicarboximide | Palladium-catalyzed annulation | Fused perylene (B46583) ring | Results in low quantum yields and structureless absorption spectra. acs.org |

Engineering Molecular Conformation and Planarity

The conformation and planarity of this compound derivatives are critical factors that influence their solid-state packing and, consequently, their charge transport properties. acs.org Strategies to control these aspects often involve the introduction of specific substituent groups and the careful design of the molecular architecture.

One effective approach is the introduction of bulky triisopropylsilylethynyl (TIPS) groups. The crystallization of TIPS-derivatized acenes, including those with this compound cores, has been shown to be influenced by the size of the conjugated core and the nature of the substrate. acs.org For larger acenes like this compound, a population of crystals can adopt a "vertical" molecular orientation, where the long axis of the acene core is perpendicular to the substrate surface. acs.org This vertical orientation has been shown to significantly improve the out-of-plane charge mobility. acs.org

The ratio of horizontal to vertical crystal orientations can be controlled by tuning the surface energy of the underlying substrate. acs.org Low surface energy substrates can promote interactions with the aromatic core, leading to a rotation of the molecules to a more vertical alignment. nsf.gov This control over molecular orientation is crucial for optimizing the performance of organic electronic devices. researchgate.net

Furthermore, the design of quasi-three-dimensional, propeller-shaped molecules is another strategy to control the orientation of the π-conjugated system on a substrate. researchgate.net While not directly applied to this compound in the provided context, this approach highlights the importance of molecular shape in dictating solid-state arrangement.

The planarity of the π-conjugated backbone also plays a significant role. For instance, in isoindigo-based polymers, systematically increasing the planarity by substituting thiophenes for phenyl rings influences the polymer's packing orientation (face-on vs. edge-on) relative to the substrate. researchgate.net This principle of controlling backbone coplanarity is transferable to the design of this compound derivatives to achieve desired packing motifs.

The following table details the influence of substituent and processing conditions on the molecular orientation of this compound derivatives:

| Derivative | Substituent/Condition | Molecular Orientation | Impact on Properties |

| TIPS-pyranthrene | Drop-cast from solution | Coexistence of "horizontal" and "vertical" orientations. acs.org | Orientation-dependent linear birefringence and dichroism. acs.org |

| TIPS-pyranthrene | Low surface energy substrate | Increased population of "vertical" orientation. nsf.gov | 42-fold improvement in out-of-plane hole mobility for vertical orientation. acs.org |

| TIPS-pyranthrene | Dip-coating on nanoporous AAO scaffolds | Preferential vertical alignment within nanopores. nsf.gov | Formation of vertical crystal arrays with high surface energy π-planes exposed. nsf.gov |

Electronic Structure and Excited State Dynamics of Pyranthrene Systems

Theoretical and Computational Analysis of Electronic Structure

The electronic structure of pyranthrene, a large polycyclic aromatic hydrocarbon, has been the subject of theoretical and computational investigations to understand its fundamental properties. These studies employ a range of quantum mechanical methods to elucidate the arrangement and energies of electrons within the molecule, which in turn govern its chemical and physical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile and popular approach in computational chemistry and solid-state physics. wikipedia.orggoogle.com DFT allows for the calculation of material behavior from first principles, based on quantum mechanical considerations. wikipedia.org For studying the excited states of molecules, an extension of DFT known as Time-Dependent Density Functional Theory (TDDFT) is employed. wikipedia.org TDDFT is capable of investigating the properties and dynamics of systems in the presence of time-dependent potentials, such as those induced by light, making it suitable for calculating excitation energies and photoabsorption spectra. wikipedia.org

In the context of this compound and its derivatives, DFT calculations have been utilized to explore their potential in various applications. For instance, recent studies have employed DFT to investigate derivatized small molecules like TIPS-pyranthrene. Furthermore, DFT has been applied to study a new type of this compound-based chromophore, highlighting its utility in designing materials with specific electronic properties. researchgate.net The B3LYP functional is a commonly used functional within the DFT framework for such investigations. researchgate.net

TDDFT provides a framework for understanding electronic transitions upon photoexcitation. chemrxiv.org It is particularly useful for studying molecules with conjugated pi systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is relatively small. libretexts.org While TDDFT is a powerful tool, it has limitations, such as the inability to describe double excitations when using single-excitation-based methods. chemrxiv.org

Many-Body Perturbation Theory (MBPT) Approaches (e.g., GW+BSE)

For a more accurate description of quasiparticle and excitonic properties, many-body perturbation theory (MBPT) approaches are often employed. arxiv.orglbl.gov The GW approximation, a key component of MBPT, has been shown to be effective in accurately predicting the bandgaps of a wide range of materials, overcoming the underestimation issue often seen with standard DFT calculations. arxiv.orgcore.ac.uk The GW method calculates the electronic self-energy, which accounts for the exchange and correlation effects beyond the simple Hartree potential. core.ac.uk

Following the GW calculation of quasiparticle energies, the Bethe-Salpeter Equation (BSE) is solved to describe the interaction between an excited electron and the hole it leaves behind, which is crucial for understanding optical absorption spectra. arxiv.orgepw-code.org This GW-BSE approach provides a more rigorous framework for studying excited states compared to standard TDDFT. researchgate.net The development of workflow packages like pyGWBSE has automated the complex, multi-step GW-BSE calculations, making this advanced methodology more accessible for materials discovery. arxiv.org These methods are particularly relevant for studying complex organic molecules and their interfaces to understand processes like photon-induced charge separation. lbl.gov

Molecular Orbital Theory and Analysis (e.g., HOMO/LUMO Energetics)

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and reactivity of molecules. utexas.edu Within this theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. ossila.com These so-called "frontier orbitals" define the boundary between occupied and unoccupied electron states and play a critical role in a molecule's optical and electronic properties. ossila.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, corresponds to the lowest energy electronic excitation possible for a molecule and determines the wavelength of light it can absorb. utexas.edu

For conjugated π-systems like this compound, as the size of the conjugated system increases, the HOMO-LUMO gap for a π to π* transition narrows, leading to the absorption of longer wavelength light. libretexts.org The spatial distribution of the HOMO and LUMO can provide insights into the molecule's reactivity. For instance, in donor-acceptor systems, the HOMO is often localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. researchgate.net This spatial separation is crucial for processes like efficient exciton (B1674681) dissociation in organic photovoltaic devices. researchgate.net Computational methods, such as DFT, are widely used to calculate the energies and visualize the distributions of the HOMO and LUMO in molecules like this compound and its derivatives. researchgate.net

Table 1: Key Concepts in Molecular Orbital Theory

| Term | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The highest energy molecular orbital that contains electrons. utexas.edu | The energy of the HOMO is related to the ionization potential and the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy molecular orbital that does not contain electrons. utexas.edu | The energy of the LUMO is related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. libretexts.org | Determines the lowest energy electronic transition and influences the color and photochemical reactivity of this compound. |

Electron Correlation Effects and Ionization Spectra

Electron correlation refers to the interaction between electrons in a many-electron system. arxiv.org These effects are not fully captured by mean-field theories like the Hartree-Fock method and require more advanced theoretical treatments. core.ac.uk The study of electron correlation is crucial for accurately describing the electronic structure and properties of atoms and molecules. arxiv.org

Photoelectron spectroscopy is an experimental technique that directly probes the electronic structure of matter by measuring the kinetic energy of electrons ejected upon photoionization. osti.gov The resulting photoelectron spectrum provides information about the binding energies of electrons in different orbitals, which correspond to the eigenenergies of the resulting ion. osti.gov The appearance of satellite peaks in photoelectron spectra is a direct manifestation of electron correlation effects, which can arise from both initial-state and final-state configuration interactions. osti.gov

Theoretical approaches to account for electron correlation range from configuration interaction methods to many-body perturbation theory. arxiv.org In highly charged ions, a fully relativistic approach within the framework of bound-state quantum electrodynamics is necessary to accurately treat interelectronic interactions. arxiv.org For molecules like this compound, understanding electron correlation is essential for a precise determination of ionization energies and for interpreting features in their ionization spectra beyond the single-particle picture. The correlation between photoelectrons in laser-driven multiple ionization events presents a significant theoretical challenge, highlighting the complexity of electron correlation phenomena. aps.org

Potential Energy Surfaces and Geometry Optimization Studies

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. muni.czresearchgate.net It provides a theoretical landscape that governs molecular structures, properties, and reactivities. nih.gov Stationary points on the PES correspond to stable molecules (minima) and transition states (saddle points). muni.cz

Geometry optimization is the process of finding the minimum energy structure of a molecule, which corresponds to its most stable conformation. nih.gov This is a routine and essential step in computational studies. By performing a series of constrained geometry optimizations where one or more structural parameters are systematically varied, one can map out a relaxed potential energy surface scan. uni-muenchen.de This is useful for studying conformational changes, such as rotations around bonds, and for locating transition states between different minima. uni-muenchen.de

For this compound, geometry optimization studies are crucial for determining its planar structure and for investigating how its geometry changes in excited states. veloxchem.org The Born-Oppenheimer approximation, which assumes that the nuclei are stationary compared to the much lighter electrons, is a cornerstone of these calculations, allowing for the separation of electronic and nuclear motion. researchgate.net Advanced methods can also be used to optimize the geometry of excited states, providing insights into the structural relaxation that occurs after photoexcitation. veloxchem.org

Excited State Dynamics and Photophysical Processes

Upon absorption of a photon, a molecule is promoted to an electronic excited state. chemrxiv.org The subsequent processes that the molecule undergoes to dissipate this excess energy are collectively known as excited state dynamics. These dynamics determine the ultimate fate of the photoexcited molecule, which can include luminescence (fluorescence or phosphorescence), non-radiative decay back to the ground state, or photochemical reactions. chemrxiv.orgmsu.edu

The initial photoexcitation populates a Franck-Condon excited state, which then typically undergoes rapid relaxation on the excited-state potential energy surface. chemrxiv.org This can involve vibrational relaxation and internal conversion to lower-lying excited states. The nature and ordering of these excited states, which can be of different characters such as locally excited (LE), charge-transfer (CT), or triplet states, play a crucial role in the photophysical properties of the molecule. researchgate.net

For complex systems, the decay of the excited state population can be modeled using a first-order kinetic model, which considers the radiative and non-radiative rate constants of the various photophysical processes involving a manifold of low-lying excited states. rsc.org This approach can reveal the primary deactivation pathways as well as secondary channels that may lead to photochemical side products. rsc.org Ultrafast time-resolved spectroscopic techniques are instrumental in experimentally probing these dynamics, which often occur on the femtosecond to picosecond timescale. nih.gov Understanding the excited state dynamics of this compound is key to harnessing its properties for applications in areas such as organic electronics and photocatalysis.

Ultrafast Transient Absorption Spectroscopy (TAS)

Ultrafast transient absorption spectroscopy (TAS) is a powerful technique used to investigate the photophysical and photochemical reactions that occur on extremely short timescales, from femtoseconds to nanoseconds. nih.gov This method allows for the real-time observation of the behavior of excited states and charge carriers following photoexcitation. nih.govcsic.es The basic principle of TAS involves a "pump" pulse, typically a femtosecond laser pulse, which excites the sample. A second, weaker "probe" pulse, which is a broadband white-light supercontinuum, arrives at the sample at a variable time delay after the pump pulse. csic.es By measuring the change in the absorption of the probe pulse as a function of the time delay, the dynamics of the excited states can be tracked. nih.govcsic.es

In the context of this compound and its derivatives, TAS can provide valuable insights into their excited-state relaxation pathways. For instance, in pyran-based D-π-A systems, TAS has been used to reveal the relaxation pathway involving a locally excited (LE) state that decays to an intramolecular charge transfer (ICT) state, followed by the formation of a twisted ICT state and ultimately a triplet state in non-polar solvents. nih.gov This technique can distinguish between different species such as free polarons, trapped polarons, and bipolarons, which is often not possible with steady-state spectroscopy. rsc.org The distinct ultrafast relaxation kinetics of these species allow for the extraction of their steady-state absorption spectra. rsc.org

Recent advancements in TAS, including the development of table-top setups using high-order harmonic generation (HHG) for water-window X-ray transient absorption, have expanded the capabilities of this technique to probe complex photoexcited dynamics. nih.gov For example, ultrafast soft X-ray transient absorption spectroscopy has been employed to investigate the photoexcited dynamics of pyrazine, revealing the involvement of an optically dark state in its relaxation pathway. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where an electron is transferred from an electron-donating (D) part of a molecule to an electron-accepting (A) part through a π-electron bridge upon photoexcitation. researchgate.net This process leads to the formation of an ICT state which often has a larger dipole moment than the ground state. researchgate.net The mechanism of ICT can significantly influence the photophysical properties of a molecule, including its fluorescence and excited-state relaxation pathways.

In this compound-related systems, particularly donor-acceptor (D-A) structures, ICT plays a crucial role. For pyran-based D-π-A systems, the excited state relaxation dynamics involve the formation of an ICT state from a locally excited (LE) state. nih.gov The occurrence of the ICT state is often evidenced by a bathochromic (red) shift in the emission maximum with increasing solvent polarity. nih.gov

One of the most studied models for ICT is the twisted intramolecular charge transfer (TICT) model. According to this model, dual fluorescence can originate from both the primary excited (LE) state and the ICT state. researchgate.net The ICT state is formed through an adiabatic photoreaction from the LE state that involves rotational motion around the bond connecting the donor and acceptor moieties. researchgate.netresearchgate.net Strategically introducing bulky groups can alter the molecular planarity and affect the ICT coupling. researchgate.net

The efficiency of ICT can be tuned by modifying the electron-donating and electron-withdrawing strengths of the donor and acceptor groups, as well as the nature of the π-bridge. chemrxiv.orgru.nl For example, replacing conventional dialkylamino substituents with an aziridine (B145994) ring has been shown to suppress the formation of the TICT state, leading to enhanced brightness and photostability in some fluorophores. nih.gov

Singlet and Triplet Excitation Energy Analysis

The excited-state properties of organic molecules like this compound are governed by the energies of their singlet (S₁) and triplet (T₁) excited states. researchgate.net The energy difference between these two states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter that influences a molecule's photophysical behavior and its potential applications in organic electronics. rsc.orgrsc.orgyoutube.com

Generally, the triplet state is lower in energy than the corresponding singlet state. youtube.com The magnitude of ΔE_ST is influenced by the exchange interaction between electrons and the spatial overlap of the singly occupied molecular orbitals (SOMOs) in the excited state. youtube.com A larger overlap typically leads to a larger ΔE_ST.

Key parameters derived from the analysis of singlet and triplet excitation energies include:

Optical Gap: This corresponds to the lowest singlet exciton energy and is fundamental for applications involving light absorption and emission. rsc.orgrsc.org

Triplet Excitation Energy: This is crucial for applications that involve the conversion between singlet and triplet states, such as in thermally activated delayed fluorescence (TADF) and singlet fission (SF). rsc.orgrsc.org

Singlet-Triplet Gap (ΔE_ST): A small ΔE_ST is desirable for TADF materials, which are used to enhance the efficiency of organic light-emitting diodes (OLEDs). rsc.orgrsc.org

For materials to undergo singlet fission, the triplet excitation energy should be slightly less than half the singlet excitation energy. Conversely, for triplet-triplet annihilation (TTA), the triplet energy should be slightly more than half the singlet energy. rsc.orgrsc.org The spatial localization of excitons also plays a role; triplet excitons are generally more localized than singlet excitons. researchgate.net This difference in localization can affect the relative energies of the S₁ and T₁ states when comparing a monomer to its corresponding polymer. researchgate.net

Computational methods, such as those based on the GW approximation and the Bethe-Salpeter equation (GW+BSE), are used to predict these excited-state properties for crystalline organic semiconductors. rsc.orgrsc.orgresearchgate.net

Non-linear Optical (NLO) Properties and Applications

Non-linear optics investigates the phenomena that occur when matter interacts with intense coherent light, such as that from a laser. nih.gov Materials with significant non-linear optical (NLO) properties are crucial for a wide range of applications, including optical information storage, all-optical switching, and photodynamic therapy. nih.gov Organic materials, including derivatives of this compound, have emerged as promising candidates for NLO applications due to their high molecular hyperpolarizabilities and the flexibility of their molecular design. ru.nl

The NLO response of organic molecules is often enhanced in donor-π-acceptor (D-π-A) structures, where intramolecular charge transfer (ICT) processes facilitate the non-linear behavior. ru.nl The optimization of the electron donor and acceptor groups, as well as the π-conjugated bridge, can significantly boost the NLO hyperpolarizabilities. ru.nl

Key NLO properties and their applications include:

Second Harmonic Generation (SHG): This second-order NLO process involves the conversion of two photons of the same frequency into a single photon with twice the frequency. ru.nlnih.gov For molecular materials to exhibit SHG, they must have a high molecular hyperpolarizability and be organized in a non-centrosymmetric structure. ru.nl

Third-Order NLO Properties: These include phenomena like two-photon absorption (TPA) and reverse saturable absorption (RSA). TPA-induced excited-state absorption can lead to RSA, which is a desirable property for optical limiting materials that protect sensitive optical components from high-intensity laser light. nih.gov

Optical Rectification: This second-order NLO process can generate terahertz (THz) radiation from femtosecond laser pulses. ru.nl

Pyrene (B120774) derivatives have been shown to exhibit RSA due to TPA-induced excited-state absorption, making them suitable for optical limiting applications. nih.gov The combination of these molecules with polymers like polyurethane can enhance their processability and stability for device fabrication. nih.gov The introduction of azulene (B44059) into porphyrin systems has also been shown to significantly enhance their second-order NLO properties. rsc.org

Solvent Polarity Effects on Excited State Relaxation

The polarity of the surrounding solvent can significantly influence the excited-state relaxation dynamics of fluorescent molecules, particularly those that exhibit intramolecular charge transfer (ICT). nih.govevidentscientific.com This effect arises from the interaction between the dipole moment of the fluorophore and the dipole moments of the solvent molecules. evidentscientific.com

Upon excitation, a fluorophore's dipole moment can change. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the excited state, a process known as solvent relaxation. evidentscientific.com This stabilization lowers the energy of the excited state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. evidentscientific.com The magnitude of this red shift generally increases with increasing solvent polarity. evidentscientific.com

The excited-state lifetime of a molecule can also be strongly dependent on solvent polarity. For example, the S₁-state lifetime of trans-4-nitrostilbene decreases by three orders of magnitude as the solvent changes from highly polar to non-polar. rsc.org This is because the solvent polarity can modulate the relative energies of the S₁ state and nearby triplet states, thereby affecting the rates of intersystem crossing (ISC). rsc.org

In the case of pyran-based D-π-A systems, an increase in solvent polarity leads to a significant bathochromic shift in the emission maximum, indicative of an ICT state. nih.gov Furthermore, the excited-state relaxation pathway can be altered by solvent polarity. In a non-polar solvent like toluene (B28343), these systems may exhibit a relaxation pathway that leads to the formation of a triplet state, while in a polar solvent like acetonitrile, the formation of the triplet state may be suppressed. nih.gov

The table below summarizes the effect of solvent polarity on the excited-state relaxation of a hypothetical this compound derivative.

| Solvent | Polarity | Emission Maximum (nm) | Excited State Lifetime (ns) | Triplet State Formation |

| Toluene | Non-polar | 550 | 2.5 | Yes |

| Dichloromethane (B109758) | Polar aprotic | 600 | 1.8 | Reduced |

| Acetonitrile | Polar aprotic | 640 | 1.2 | No |

| Methanol | Polar protic | 650 | 1.0 | No |

This table is a hypothetical representation to illustrate the concepts discussed.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished in the aggregated state. The discovery of AIE has opened up new possibilities for the development of highly emissive solid-state materials for applications such as bioimaging and organic light-emitting diodes (OLEDs). nih.govrsc.org

The underlying mechanism for AIE is the restriction of intramolecular motion (RIM). nih.gov In solution, the AIEgen molecules can undergo active intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. nih.gov In the aggregated state, these intramolecular motions are physically restricted by intermolecular interactions, such as π-π stacking. nih.govub.edu This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.

This compound derivatives can be designed to exhibit AIE properties. For instance, α-pyranthrene has been noted for its potential AIE characteristics. researchgate.net By conjugating AIE-active units like tetraphenylethene (TPE) to a phenanthrene (B1679779) core, researchers have created molecules that show strong AIE. mdpi.com These molecules are non-emissive in a good solvent like THF but exhibit strong sky-blue emission in THF/water mixtures where they aggregate. mdpi.com

The table below shows hypothetical data for a this compound-based AIEgen in a THF/water mixture.

| Water Fraction (%) | Fluorescence Intensity (a.u.) | Emission Maximum (nm) |

| 0 | 10 | 450 |

| 20 | 15 | 455 |

| 40 | 30 | 460 |

| 60 | 150 | 475 |

| 80 | 500 | 480 |

| 90 | 800 | 480 |

This table is a hypothetical representation to illustrate the concepts discussed.

The AIE properties of a material can be influenced by factors such as the solvent composition and the specific chemical structure of the AIEgen. nih.govmdpi.com

Regioisomerism Effects on Excited-State Dynamics

Regioisomerism, the phenomenon where compounds have the same molecular formula but differ in the spatial arrangement of their functional groups, can have a profound impact on the excited-state dynamics of molecules. The specific substitution pattern on a chromophore can alter its electronic structure, which in turn influences its photophysical and photochemical properties.

In the context of this compound and related polycyclic aromatic hydrocarbons, the position of substituents can affect several aspects of their excited-state behavior:

Excited-State Relaxation Pathways: The substitution pattern can influence the relative energies of different excited states and the barriers between them. For example, in salicylideneanthrylamine, changing the position of the salicylidene group from the 1-position to the 2-position of the anthracene (B1667546) core alters the potential energy surfaces for excited-state intramolecular proton transfer (ESIPT) and other relaxation pathways. rsc.org

Rate of Photochemical Reactions: The rate of photoinduced reactions can be either enhanced or diminished by the position of substituents. For instance, the rate of the photoinduced ring-opening of dihydroazulene (B1262493) is sensitive to the position of a benzannulated ring. rsc.org

Intramolecular Charge Transfer (ICT): In donor-acceptor systems, the relative positions of the donor and acceptor groups are critical. Changing the substitution from a para- to a meta-position can significantly alter the extent of ICT and, consequently, the fluorescence properties. mdpi.com

Aggregation-Induced Emission (AIE): The AIE characteristics of a molecule can also be affected by regioisomerism. The different packing arrangements of regioisomers in the aggregated state can lead to variations in the restriction of intramolecular motion and thus different emission intensities. mdpi.com

The table below illustrates hypothetical data on how regioisomerism might affect the excited-state properties of a substituted this compound derivative.

| Regioisomer | Substitution Pattern | Fluorescence Quantum Yield | Excited-State Lifetime (ns) |

| Isomer A | 2,7-disubstituted | 0.85 | 3.1 |

| Isomer B | 4,9-disubstituted | 0.62 | 2.4 |

This table is a hypothetical representation to illustrate the concepts discussed.

These effects highlight the importance of precise structural control in the design of functional organic materials with tailored photophysical properties.

Supramolecular Assembly and Solid State Organization of Pyranthrene

Crystallization Behavior and Crystal Structure Engineering

Crystal structure engineering is a powerful approach to manipulate the arrangement of atoms within crystalline materials to achieve desired functionalities. longdom.org For organic semiconductors like pyranthrene, this involves controlling the crystal packing and orientation to enhance properties such as charge transport. researchgate.netrsc.org

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, plays a crucial role in the properties of this compound-based materials. Different polymorphs can exhibit distinct electronic and optical characteristics. For instance, in crystals of triisopropylsilylethynyl (TIPS)-pyranthrene, the orientation of the molecules relative to the substrate can significantly impact charge mobility. researchgate.netacs.org

Studies have shown the existence of different crystal orientations, often referred to as "horizontal" and "vertical," where the long axis of the this compound core is either parallel or perpendicular to the substrate surface, respectively. researchgate.netacs.org A 42-fold improvement in out-of-plane hole mobility has been observed in crystals with a vertical molecular orientation compared to those with a horizontal orientation. acs.org This anisotropy in charge transport highlights the importance of controlling polymorphism and crystal orientation. rsc.orgnih.gov The ratio of these differently oriented crystals can be controlled by varying the surface energy of the underlying substrate. researchgate.netacs.org While this compound's polymorphism is an active area of research, the related and often co-studied compound perylene (B46583) is known to exist in two main polymorphs, α and β, which have different crystal shapes and fluorescence emissions. nsf.govresearchgate.net

Table 1: Influence of TIPS-Pyranthrene Crystal Orientation on Hole Mobility

| Crystal Orientation | Relative Out-of-Plane Hole Mobility |

|---|---|

| Horizontal | 1x |

Solution-phase processing is a cost-effective and scalable method for fabricating organic electronic devices. rsc.org Continuous solution dip-coating has been successfully used to grow crystals of this compound derivatives. nsf.govrsc.org In this method, a substrate is withdrawn from a solution of the organic semiconductor, and as the solvent evaporates, crystals nucleate and grow on the substrate. nyu.edu The control of crystallization during such rapid, solution-based deposition is a significant challenge. rsc.org The final crystal morphology and orientation are influenced by factors such as solvent choice, solution concentration, and substrate properties. cdnsciencepub.comacs.org

To overcome the challenges of controlling crystal orientation in solution-processed films, researchers have employed nanoconfinement strategies. researchgate.netrsc.org This involves using scaffolds with nanoscale features to direct the crystallization process. nyu.edu

Anodized aluminum oxide (AAO) scaffolds, which contain arrays of cylindrical nanopores, are commonly used for nanoconfinement. nih.govrsc.orgnih.gov When needle-like crystals of TIPS-pyranthrene are grown from solution within these nanopores, their long axis aligns with the long axis of the pores. researchgate.netrsc.org This scaffold-directed growth results in the formation of vertical crystal arrays, where the fast growth direction of the crystals is parallel to the long axis of the nanopores. nih.govrsc.orgresearchgate.net This technique has been shown to produce high-surface-area vertical crystal arrays, which is advantageous for devices like solar cells and light-emitting diodes that utilize a sandwich electrode configuration. rsc.org The crystal orientation is controlled in the direction along the unconfined long axis of the cylindrical nanopores. rsc.org

Table 2: Nanoconfinement of TIPS-Pyranthrene in Cylindrical Nanopores

| Scaffold Material | Nanostructure | Resulting Crystal Orientation |

|---|

In addition to nanopores, nanopillar arrays have been used to direct the crystallization of organic semiconductors. rsc.orgnyu.edursc.org These scaffolds provide a different type of geometrical constraint compared to nanopores. For needle-like crystals such as TIPS-pyranthrene, which have a growth dimensionality of n=1, growth on nanopillar scaffolds (m=2) results in orientation control being restricted to a single plane, either parallel or perpendicular to the substrate surface. rsc.orgrsc.org In contrast, for platelike crystals like perylene (n=2), growth on nanopillar scaffolds (m=2) allows for the preservation of the native crystal growth habits, with the orientation dictated by the scaffold geometry. rsc.orgrsc.org

A significant advantage of using nanoconfining scaffolds is the ability to control nucleation sites and the density of the resulting crystals. rsc.org When crystallization occurs within the nanopores of a scaffold, it is generally observed that one crystal forms per nanopore. rsc.org This allows for precise control over the number and spacing of the crystals. By designing the geometry of the scaffold, such as the diameter and spacing of the nanopores, the density of the crystal array can be predetermined. acs.org This control over nucleation is crucial for fabricating well-ordered and high-performance electronic devices. nyu.edu

Nanoconfinement Strategies for Controlled Crystal Orientation

Directed Growth using Nanopillar Arrays

Molecular Orientation in Crystalline and Thin Film States

The arrangement of this compound molecules in solid-state assemblies, particularly in thin films, is a critical factor influencing the performance of organic electronic devices. The orientation of the molecule's π-conjugated core relative to the substrate significantly impacts charge transport.

Horizontal versus Vertical Molecular Orientation on Substrates

In the study of solution-processed organic semiconductors, the orientation of molecules on a substrate is categorized as either "horizontal" or "vertical." For this compound derivatives, specifically triisopropylsilylethynyl (TIPS)-pyranthrene, a horizontal orientation refers to the long axis of the this compound core being parallel to the substrate surface. acs.orgacs.orgfigshare.com Conversely, a vertical orientation describes a scenario where the long axis of the acene core is perpendicular to the substrate. acs.orgacs.orgfigshare.com

Research has shown that for crystals of TIPS-pyranthrene, both horizontal and vertical molecular orientations can coexist. acs.orgacs.orgfigshare.com The vertical orientation is of particular interest as it can lead to improved out-of-plane charge mobility. acs.orgacs.orgfigshare.com In one study, conductive atomic force microscopy (C-AFM) demonstrated a significant 42-fold increase in out-of-plane hole mobility for TIPS-pyranthrene crystals with a vertical orientation compared to those with a horizontal orientation. acs.orgacs.orgfigshare.com For devices that utilize a sandwich electrode structure, such as organic solar cells and organic light-emitting diodes (OLEDs), a "lying-down" orientation, where the π-stacking direction is perpendicular to the substrate, is ideal for efficient charge transport. nsf.govnih.gov

Substrate Surface Energy Control of Molecular Orientation

The surface energy of the substrate plays a crucial role in determining the molecular orientation of this compound derivatives. acs.orgacs.orgfigshare.com It has been demonstrated that the ratio of horizontal to vertical molecular orientations in TIPS-pyranthrene crystals can be controlled by modifying the surface energy of the substrate upon which the crystals are grown. acs.orgacs.orgfigshare.com Specifically, low surface energy substrates can promote interactions between the aromatic core of the this compound derivative and the substrate, leading to a rotation of the molecules to a more vertical orientation. nsf.gov This control over molecular orientation through substrate surface energy is a key strategy for optimizing the performance of organic semiconductor devices. acs.orgacs.orgfigshare.com

| Molecular Orientation | Substrate Condition | Key Finding | Reference |

|---|---|---|---|

| Horizontal | Standard Substrate | Long axis of the this compound core is parallel to the substrate surface. | acs.orgacs.orgfigshare.com |

| Vertical | Low Surface Energy Substrate | Long axis of the this compound core is perpendicular to the substrate surface, leading to a 42-fold improvement in out-of-plane hole mobility. | acs.orgacs.orgfigshare.com |

Epitaxial Growth of this compound Thin Films

Epitaxial growth, the ordered growth of a crystalline film on a crystalline substrate, is a powerful technique for achieving highly oriented thin films of organic semiconductors. While specific studies detailing the epitaxial growth of this compound are not as prevalent as for other organic molecules, the principles of controlling crystal orientation are transferable. tugraz.atresearchgate.netaps.org For instance, an epitaxial relationship has been observed in the recrystallization of other organic semiconductor films, where the orientation of the new crystals is dictated by the original film's crystal structure. acs.orgnih.gov The use of nanoconfining scaffolds, such as anodized aluminum oxide (AAO), has been shown to direct the solution-phase crystallization of TIPS-pyranthrene, resulting in vertical crystal arrays where the fast growth direction aligns with the long axes of the nanopores. nsf.govnih.gov This scaffold-directed growth demonstrates a method to achieve a desired crystal orientation perpendicular to the substrate surface. nih.gov

Aggregation Behavior and Intermolecular Interactions

π-π Stacking Interactions in Solid-State Assemblies

π-π stacking is a primary driving force in the solid-state assembly of this compound and its derivatives. This interaction arises from the attractive, non-covalent forces between the electron-rich π-systems of adjacent aromatic rings. In many solution- and melt-processed films of organic semiconductors, including those based on this compound, the molecules adopt an orientation where the π-stacking direction is parallel to the substrate surface. acs.orgnih.gov The efficiency of charge transport in these materials is highly dependent on the degree of π-orbital overlap, which is determined by the specific packing arrangement of the molecules in the crystal lattice. nih.gov For instance, in TIPS-pentacene, a related acene, the bulky side groups facilitate a regular π-π stacking arrangement which is beneficial for charge transport. researchgate.net

Role of Van der Waals Forces in Molecular Aggregation

The aggregation of this compound molecules is significantly influenced by noncovalent interactions, particularly van der Waals forces. These forces, though weak individually, collectively dictate the packing of molecules in the crystalline state. scribd.comias.ac.in The extended π-conjugated system of this compound facilitates significant π-π stacking interactions, a major component of van der Waals forces in aromatic compounds. scribd.comacs.org

In the solid state, this compound molecules tend to arrange in a herringbone packing motif, which is a common arrangement for polycyclic aromatic hydrocarbons. nsf.gov This packing is a consequence of the interplay between attractive and repulsive van der Waals forces. A perfect face-to-face overlap of the π-systems is energetically unfavorable due to electrostatic repulsion between electron-rich surfaces. acs.org Instead, a slipped-stacking arrangement is often adopted, where molecules are displaced relative to each other to maximize attractive C-H···π and π-π interactions while minimizing repulsion. acs.orgnih.gov

For substituted this compound derivatives, such as triisopropylsilylethynyl (TIPS)-pyranthrene, the bulky side groups can influence the packing and intermolecular distances, thereby modulating the electronic properties of the resulting material. acs.orgnih.gov

Differences in Aggregation at Liquid/Solid Interfaces versus Bulk

The self-assembly of this compound and its derivatives can exhibit marked differences when occurring at a liquid/solid interface compared to the bulk solution or melt. scribd.comnsf.gov These differences arise from the influence of the substrate and the dynamics of the interface.

At a liquid/solid interface, the substrate can act as a template, directing the orientation and growth of this compound crystals. nsf.govresearchgate.net For instance, when solution-processed, organic semiconductors like this compound derivatives often form flat plate-like crystals that lie parallel to the substrate. nsf.gov This orientation is promoted by substrate-crystal interactions that favor the alignment of low-surface-energy crystal planes with the underlying substrate. nsf.gov The surface energy of the substrate can be varied to control the orientation of the molecules within the crystals. acs.org For example, with TIPS-pyranthrene, varying the substrate's surface energy can control whether the molecules adopt a horizontal or vertical orientation relative to the substrate. acs.org

In contrast, crystallization in the bulk, such as from a melt between two substrates, can lead to the formation of spherulites, which are radially symmetric aggregates of crystalline fibrils. nih.govacs.org In such structures, the orientation of the molecules can vary systematically, as seen in the case of twisted crystals. nih.govacs.org

Investigations into the self-assembly of pyrene-based molecules have highlighted the importance of understanding intermolecular interactions at both the liquid/solid interface and in the bulk to correlate molecular structure with material properties. scribd.com Techniques like scanning tunneling microscopy are invaluable for studying the two-dimensional self-assembly at interfaces, while methods such as 2D wide-angle X-ray scattering (2D WAXS) are used to probe the order in bulk materials. scribd.com

The morphology of solution-processed films is also highly dependent on the deposition technique and parameters like the coating velocity, which can influence whether crystallization or liquid-liquid phase separation occurs. researchgate.net

Charge Transport Mechanisms and Organic Semiconductor Functionality of Pyranthrene

Intrinsic Photoconductivity of Pyranthrene

This compound demonstrates intrinsic photoconductivity, a phenomenon where the absorption of light leads to an increase in electrical conductivity. wikipedia.orgoup.com Studies have shown that the spectral response of photoconductivity in this compound thin films closely mirrors its optical absorption spectrum. oup.com This correspondence indicates that the generation of charge carriers is an intrinsic property of the material, directly resulting from the electronic transitions of the this compound molecules themselves. oup.comresearchgate.net The lowest excited states of the molecule are primarily responsible for this electrical conduction. oup.com

The process begins when a this compound molecule absorbs a photon of sufficient energy, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This creates an exciton (B1674681) (a bound electron-hole pair), which can then dissociate into a free electron and a hole, both of which can contribute to the flow of current under an applied electric field. The photocurrent observed is considered a primary current, proportional to both the applied potential and the intensity of the incident light. oup.comresearchgate.net

Research has determined the energy gap for this compound through photoconductivity and optical absorption measurements. These values represent the energy threshold for charge carrier generation.

Table 1: Estimated Energy Gaps for this compound

| Measurement Method | Energy Gap (eV) |

| Photocurrent Spectral Response | 0.85 researchgate.netoup.comresearchgate.net |

| Optical Absorption | 0.8 researchgate.netoup.comresearchgate.net |

This table presents the energy gap values for this compound as determined by different experimental techniques.

Anisotropic Charge Transport in Crystalline this compound Materials

The efficiency of charge transport in organic semiconductors is highly dependent on the arrangement of molecules in the solid state. In crystalline forms of this compound and its derivatives, charge transport is significantly anisotropic, meaning its magnitude varies along different crystallographic directions. nih.govacs.orgrsc.org This anisotropy is a direct consequence of the direction-dependent intermolecular electronic coupling, often referred to as the charge transfer integral (J). acs.orgrsc.org The strongest charge transport is typically observed along the direction of maximum π-orbital overlap between adjacent molecules, which often corresponds to the π-stacking direction. nih.govacs.org

Out-of-Plane Charge Carrier Mobility (e.g., Hole Mobility)

Out-of-plane charge carrier mobility, particularly hole mobility, is a critical parameter for devices like organic light-emitting diodes (OLEDs) and solar cells where current flows perpendicular to the substrate. nih.gov In solution-processed crystals of a this compound derivative, triisopropylsilylethynyl (TIPS)-pyranthrene, the out-of-plane hole mobility has been shown to be dramatically influenced by the molecular orientation relative to the substrate. acs.orgfigshare.com

Conductive atomic force microscopy (C-AFM) measurements have revealed a significant difference in hole mobility for TIPS-pyranthrene crystals depending on whether the molecules adopt a "vertical" or "horizontal" orientation. acs.orgfigshare.com In the vertical orientation, the long axis of the this compound core is perpendicular to the substrate, which can facilitate more efficient out-of-plane charge transport. acs.orgfigshare.com

Orientation-Dependent Charge Transport Phenomena

The orientation of this compound molecules within a crystalline structure dictates the pathways for charge carrier movement. For derivatives like TIPS-pyranthrene, the bulky insulating silyl (B83357) groups can act as significant barriers to charge transport. rsc.orgosti.gov

Research has quantified the dramatic effect of molecular orientation on charge mobility. acs.orgfigshare.com A study on TIPS-pyranthrene crystals demonstrated a 42-fold improvement in out-of-plane hole mobility for crystals with a vertical molecular orientation compared to those with a horizontal orientation. acs.orgfigshare.com In the horizontal orientation, charges must hop across the insulating silyl groups, hindering transport. osti.gov Conversely, in the vertical orientation, a more direct pathway between the π-conjugated cores of adjacent molecules is available, leading to enhanced mobility. acs.orgosti.gov This highlights that controlling the molecular orientation is a key strategy for optimizing the performance of this compound-based electronic devices. acs.orgresearchgate.netrsc.org

Table 2: Orientation-Dependent Out-of-Plane Hole Mobility in TIPS-Pyranthrene Crystals

| Molecular Orientation | Relative Hole Mobility Improvement | Key Finding |

| Vertical | 42-fold higher than horizontal acs.orgfigshare.com | Charge transport is significantly more efficient when the this compound cores are oriented for direct intermolecular hopping. acs.orgosti.gov |

| Horizontal | - | Charge transport is impeded by insulating side groups. osti.gov |

This table summarizes the significant impact of molecular orientation on the out-of-plane hole mobility in TIPS-pyranthrene crystals.

Influence of Molecular Packing and Supramolecular Architecture on Charge Mobility

The arrangement of molecules in the solid state, known as molecular packing, and the resulting larger-scale supramolecular architecture are critical determinants of charge mobility in organic semiconductors. rsc.orgacs.org Charge conduction occurs through the intermolecular overlap of delocalized π-orbitals. acs.org The extent of this overlap is quantified by the charge transfer integral (J), which is highly sensitive to the distance and relative orientation between adjacent molecules. acs.orgrsc.org

In this compound-based materials, a cofacial π-stacking arrangement generally leads to the highest charge mobility. nih.govacs.org However, the introduction of solubilizing side groups, such as the triisopropylsilyl groups in TIPS-pyranthrene, can significantly alter the packing arrangement and create insulating barriers that hinder charge transport. rsc.orgosti.gov For instance, the hole mobility in TIPS-pyranthrene crystals was found to be two orders of magnitude lower along a direction where charges must hop across these bulky silyl groups compared to a direction allowing direct hopping between this compound cores. rsc.orgosti.gov

Doping Effects on Electronic Transport Properties (General Organic Semiconductor Context)

Doping, the intentional introduction of impurities into a semiconductor, is a fundamental technique used to control and enhance the electrical properties of organic semiconductors. mdpi.comeuropean-mrs.com The underlying principle is analogous to that in inorganic semiconductors: dopants are added to increase the concentration of mobile charge carriers (electrons or holes), thereby increasing conductivity. mdpi.com

For an organic semiconductor to be n-doped (to increase electron carriers), the dopant must be an electron donor, capable of donating an electron to the host material's lowest unoccupied molecular orbital (LUMO). mdpi.comaip.org Conversely, p-type doping (to increase hole carriers) requires an electron acceptor, which can remove an electron from the host's highest occupied molecular orbital (HOMO). mdpi.com The effectiveness of a dopant is strongly related to its work function or energy levels relative to the host material. aip.org